Vardenafil

Catalog No.
S546601
CAS No.
224785-90-4
M.F
C23H32N6O4S
M. Wt
488.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vardenafil

CAS Number

224785-90-4

Product Name

Vardenafil

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one

Molecular Formula

C23H32N6O4S

Molecular Weight

488.6 g/mol

InChI

InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30)

InChI Key

SECKRCOLJRRGGV-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C

Solubility

In water, 3.5 mg/L at 25 °C /Estimated/
3.25e-01 g/L

Synonyms

Vardenafil; Levitra; Staxyn; Vivanza; BAY 38-9456; BAY-38-9456; BAY38-9456;

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C

Description

The exact mass of the compound Vardenafil is 491.244 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Vardenafil, commonly known by the brand name Levitra, is a medication belonging to the class of phosphodiesterase type-5 (PDE5) inhibitors. Its primary use in scientific research focuses on understanding and treating erectile dysfunction (ED) ().

  • Mechanism of Action

    Research delves into how vardenafil works at a cellular level to improve blood flow in the penis. PDE5 inhibitors like vardenafil work by blocking the enzyme phosphodiesterase type-5, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the penis. cGMP relaxes smooth muscle cells in the blood vessels, allowing for increased blood flow and ultimately an erection .

  • Efficacy Studies

    Clinical trials form a significant part of vardenafil research. These studies assess the effectiveness of vardenafil in treating ED compared to a placebo or other ED medications. Researchers measure factors like success rates in achieving and maintaining an erection, patient satisfaction, and onset and duration of action .

  • Safety and Tolerability

    Safety research is crucial for any medication. Vardenafil studies evaluate potential side effects, drug interactions, and how the drug interacts with pre-existing medical conditions like diabetes or cardiovascular disease .

  • Special Populations

    Research also explores the use of vardenafil in specific patient populations, such as men with diabetes, hypertension, or those who have undergone prostate cancer treatment. These studies aim to determine if vardenafil remains effective and safe for these groups .

Vardenafil is a medication primarily used to treat erectile dysfunction. It belongs to a class of drugs known as phosphodiesterase type-5 inhibitors, which function by enhancing blood flow to the penis during sexual arousal. By inhibiting the enzyme phosphodiesterase type 5, vardenafil prevents the breakdown of cyclic guanosine monophosphate, leading to prolonged erections. The molecular formula of vardenafil is C23H32N6O4S, and its molar mass is approximately 488.61 g/mol .

As mentioned earlier, Vardenafil's mechanism of action involves inhibiting PDE5, leading to increased cGMP levels and relaxation of penile smooth muscle, facilitating an erection [, ].

  • Vardenafil is generally well-tolerated, but common side effects include headache, flushing, and nasal congestion [].
  • Vardenafil can interact with other medications, particularly nitrates used for chest pain, causing a dangerous drop in blood pressure [].
  • Vardenafil is not recommended for people with certain medical conditions like heart disease, severe liver or kidney problems, or uncontrolled high blood pressure [].

  • Release of Nitric Oxide: Sexual stimulation leads to the release of nitric oxide in the corpus cavernosum of the penis.
  • Activation of Guanylate Cyclase: Nitric oxide activates guanylate cyclase, which converts guanosine triphosphate into cyclic guanosine monophosphate (cGMP).
  • Vasodilation: cGMP promotes relaxation of smooth muscle and vasodilation of blood vessels, allowing increased blood flow into the penis.
  • Inhibition of Phosphodiesterase Type 5: Vardenafil inhibits phosphodiesterase type 5, preventing the degradation of cGMP and prolonging its effects, which helps maintain an erection .

Vardenafil exhibits high selectivity for phosphodiesterase type 5 over other phosphodiesterases, such as phosphodiesterase type 6 and type 11. This selectivity minimizes side effects while effectively enhancing erectile function. Clinical studies have demonstrated that vardenafil significantly improves erectile function in men with varying degrees of erectile dysfunction, including those with diabetes or post-prostatectomy .

Vardenafil can be synthesized through several methods, typically involving multi-step organic synthesis processes. A common synthetic route includes:

  • Formation of Key Intermediates: Starting from simpler organic compounds, key intermediates are synthesized through reactions such as condensation and cyclization.
  • Piperazine Modification: The introduction of a piperazine ring is crucial for the biological activity of vardenafil.
  • Final Coupling Reactions: The final steps involve coupling reactions that yield vardenafil in its active form.

Specific details about the synthetic pathways may vary based on proprietary methods used by pharmaceutical companies .

Vardenafil is primarily indicated for:

  • Erectile Dysfunction Treatment: It is effective in treating erectile dysfunction in men by facilitating erections when sexually stimulated.
  • Pulmonary Arterial Hypertension: Although not its primary use, it has been investigated for potential applications in treating pulmonary arterial hypertension due to its vasodilatory effects .

Vardenafil has notable interactions with various medications:

  • Nitrates: Co-administration with nitrate medications can lead to severe hypotension.
  • Alpha-blockers: Concurrent use may increase the risk of low blood pressure.
  • Antibiotics and Antifungals: Certain antibiotics and antifungal medications can affect the metabolism of vardenafil due to their interaction with cytochrome P450 enzymes .

Patients are advised to disclose all medications they are taking to avoid potentially dangerous interactions.

Vardenafil is structurally related to other phosphodiesterase type-5 inhibitors such as sildenafil and tadalafil. Here’s a comparison highlighting its uniqueness:

CompoundChemical StructureDuration of ActionUnique Features
VardenafilC23H32N6O4S4-5 hoursHighly selective for phosphodiesterase type 5; rapid onset
SildenafilC22H30N6O4S4-6 hoursFirst PDE5 inhibitor; similar side effects but less selective
TadalafilC22H19N3O4SUp to 36 hoursLonger duration; also approved for benign prostatic hyperplasia

Vardenafil's unique combination of potency and selectivity makes it a preferred choice for many patients experiencing erectile dysfunction.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

488.22057470 g/mol

Monoisotopic Mass

488.22057470 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Melting Point

192 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UCE6F4125H

Drug Indication

Vardenafil is indicated for the treatment of erectile dysfunction.
Treatment of erectile dysfunction in adult men. Erectile dysfunction is the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. In order for Levitra to be effective, sexual stimulation is required. Levitra is not indicated for use by women.
Treatment of erectile dysfunction in adult men. Erectile dysfunction is the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. In order for Vivanza to be effective, sexual stimulation is required. Vivanza is not indicated for use by women.

Livertox Summary

Vardenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5) and is used as therapy of erectile dysfunction. Vardenafil has not been associated with serum aminotransferase elevations nor with clinically apparent liver injury.

Drug Classes

PDE5 Inhibitors

Therapeutic Uses

Vardenafil is indicated for the treatment of erectile dysfunction. /Included in US product labeling/

Mechanism of Action

Vardenafil inhibits cyclic guanosine monophosphate (GMP) specific phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic GMP in the corpus cavernosum located around the penis. Penile erection during sexual stimulation is caused by increased penile blood flow resulting from the relaxation of penile arteries and corpus cavernosal smooth muscle. This response is mediated by the release of nitric oxide (NO) from nerve terminals and endothelial cells, which stimulates the synthesis of cyclic GMP in smooth muscle cells. Cyclic GMP causes smooth muscle relaxation and increased blood flow into the corpus cavernosum. The tissue concentration of cyclic GMP is regulated by both the rates of synthesis and degradation via phosphodiesterases (PDEs), and the most abundant PDE in the human corpus cavernosum is PDE5. Therefore, the inhibition of PDE5 by vardenafil enhances erectile function by increasing the amount of cyclic GMP.
Penile erection is a hemodynamic process initiated by the relaxation of smooth muscle in corpus cavernosum and its associated arterioles. During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum. Nitric oxide activates the enzyme guanylate cyclase resulting in increased synthesis of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum. The cGMP in turn triggers smooth muscle relaxation, allowing increased blood flow into the penis, resulting in erection. The tissue concentration of cGMP is regulated by both the rates of synthesis and degradation via phosphodiesterases (PDEs). The most abundant PDE in the human corpus cavernosum is the cGMP-specific phosphodiesterase type 5 (PDE5); therefore, the inhibition of PDE5 enhances erectile function by increasing the amount of cGMP. Because sexual stimulation is required to initiate the local release of nitric oxide, the inhibition of PDE5 has no effect in the absence of sexual stimulation.
In vitro studies have shown that vardenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). The inhibitory effect of vardenafil is more selective on PDE5 than for other known phosphodiesterases (>15-fold relative to PDE6, >130-fold relative to PDE1, >300-fold relative to PDE11, and >1,000-fold relative to PDE2, 3, 4, 7, 8, 9, and 10).

Vapor Pressure

3.4X10-19 mm Hg at 25 °C /Estimated/

Absorption Distribution and Excretion

Over the recommended dose range, vardenafil has a dose-proportional pharmacokinetics profile. In healthy male volunteers given a single oral dose of 20 mg of vardenafil, maximum plasma concentrations were reached between 30 minutes and 2 hours (median 60 minutes) after oral dosing in the fasted state, and 0.00018% of the dose was detected in semen 1.5 hours after dosing. Vardenafil has a bioavailability of approximately 15%. High-fat meals cause a Cmax reduction of 18%-50%; however, no changes were detected in AUC or Tmax.
Vardenafil is excreted as metabolites mainly through feces and urine. Approximately 91-95% of administered oral dose is found in feces, while 2-6% of administered oral dose is found in urine.
Vardenafil has a steady-state volume of distribution of 208 L.
Vardenafil has a total body clearance of 56 L/h.
Protein binding: Very high: 95% bound to plasma proteins; reversible and independent of total drug concentrations
Rapidly absorbed; absolute bioavailability is approximately 15%. Maximum observed plasma concentrations after a single 20 mg dose in healthy volunteers are usually reached between 30 minutes and 2 hours (median 60 minutes) after oral dosing in the fasted state. A high-fat meal causes a reduction in Cmax by 18% to 50%.
Enhancement of nitric oxide (NO)-induced erections in rabbits by 0.1 mg/kg vardenafil is limited by its pharmacokinetic properties (Tmax=1 h; T1/2=1.2 h), although erectile effects have been observed after 7 h. In humans, vardenafil is rapidly absorbed (Tmax approximately 40 min) and more slowly metabolized (T1/2 approximately 4 h), with an absolute bioavailability of 14.5% (vs 40% for sildenafil). Although the consumption of high-fat meals does not affect the drug's relative bioavailability, it retards intestinal absorption. Coadministration of CYP3A4 inhibitors such as ritonavir can affect hepatic metabolism. M1, an active metabolite of vardenafil, is a four-fold-less potent inhibitor of PDE5 than its parent compound, contributing approximately 7% to vardenafil's overall efficacy.
Time to peak concentration: 30 minutes to 2 hours (oral dosing, fasted state)
For more Absorption, Distribution and Excretion (Complete) data for VARDENAFIL (11 total), please visit the HSDB record page.

Metabolism Metabolites

Vardenafil is mainly metabolized by CYP3A4 in the liver, although CYP3A5 and CYP2C isoforms also contribute to its metabolism. The major circulating metabolite, M1 (N-desethylvardenafil), results from desethylation at the piperazine moiety of vardenafil, and has a plasma concentration of approximately 26% of that of the parent compound. M1 has a phosphodiesterase selectivity profile similar to that of vardenafil and an _in vitro_ inhibitory potency for PDE5 28% of that of vardenafil.
Hepatic metabolism, via CYP3A4, with contribution from CYP3A5 and CYP2C isoforms. Major circulating metabolite, M1, results from desethylation at the piperazine moiety of vardenafil. M1 is subject to further metabolism. The plasma concentration of M1 is approximately 26% of the parent compound and accounts for 7% of total pharmacologic activity. This metabolite shows a phosphodiesterase selectivity profile similar to that of vardenafil and an in vitro inhibitory potency for PDE5 28% of that of vardenafil.

Associated Chemicals

Vardenafil dihydrochloride;224789-15-5

Wikipedia

Vardenafil
Solanine

Drug Warnings

The Food and Drug Administration ... approved updated labeling for Cialis, Levitra and Viagra to reflect a small number of post-marketing reports of sudden vision loss, attributed to NAION (non arteritic ischemic optic neuropathy), a condition where blood flow is blocked to the optic nerve. FDA advises patients to stop taking these medicines, and call a doctor or healthcare provider right away if they experience sudden or decreased vision loss in one or both eyes. Further, patients taking or considering taking these products should inform their health care professionals if they have ever had severe loss of vision, which might reflect a prior episode of NAION. Such patients are at an increased risk of developing NAION again.
There is no controlled clinical data on the safety or efficacy of Levitra in the following patients; and therefore its use is not recommended until further information is available: unstable angina, hypotension (resting systolic blood pressure of <90 mm Hg), uncontrolled hypertension (>170/110 mm Hg), recent history of stroke, life-threatening arrhythmia, or myocardial infarction (within the last 6 months), severe cardiac failure, severe hepatic impairment (Child-Pugh C), end stage renal disease requiring dialysis, and known hereditary degenerative retinal disorders, including retinitis pigmentosa.
Patients cardiovascular status should be considered when using vardenafil; there is a degree of cardiac risk associated with sexual activity; in men for whom sexual activity is not recommended because of their underlying cardiovascular status, treatment for erectile dysfunction should not be used.
Left Ventricular Outflow Obstruction: Patients with left ventricular outflow obstruction, eg, aortic stenosis and idiopathic hypertrophic subaortic stenosis, can be sensitive to the action of vasodilators including type 5 phosphodiesterase inhibitors.
For more Drug Warnings (Complete) data for VARDENAFIL (16 total), please visit the HSDB record page.

Biological Half Life

Vardenafil and its primary metabolite (M1) have a terminal half-life of 4-5 hours.
Terminal: 4 to 5 hours

Use Classification

Human drugs -> Urologicals -> Human pharmacotherapeutic group -> EMA Drug Category
Pharmaceuticals

General Manufacturing Information

Information available in 2005 indicated that Vardenafil hydrochloride trihydrate was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Belgium, Brazil, Colombia, Denmark, Finland, France, Germany, Greece, Iceland, Ireland, Italy, Luxembourg, Mexico, Netherlands, Norway, Paraguay, Poland, Portugal, Slovenia, Spain, Sweden, Switzerland, United Kingdom, United States (1,2) /Vardenafil hydrochloride/

Storage Conditions

Store at 25 °C (77 °F), excursions permitted to 15 to 30 °C (59 to 86 °F), in a tight container. Protect from light.

Interactions

Vardenafil has not been studied in combination with other treatments for erectile dysfunction; use of combination erectile dysfunction medication is not recommended.
Alpha-blockers, such as: Terazosin, tamsulosin, doxazosin, prazosin, alfuzosin: Use is contraindicated; co-administration can produce hypotension)
Erythromycin produced a 4-fold increase in vardenafil AUC and a 3-fold increase in Cmax /when administered to healthy volunteers/.
Indinavir ... co-administered with Levitra ... resulted in a 16-fold increase in vardenafil AUC, a 7-fold increase in vardenafil C max and a 2-fold increase in vardenafil half-life. It is recommended not to exceed a single /low dose administration of/ Levitra dose in a 24-hour period when used in combination with indinavir.
For more Interactions (Complete) data for VARDENAFIL (13 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Sandqvist A, Henrohn D, Egeröd H, Hedeland M, Wernroth L, Bondesson U, Schneede J, Wikström G. Acute vasodilator response to vardenafil and clinical outcome in patients with pulmonary hypertension. Eur J Clin Pharmacol. 2015 Oct;71(10):1165-73. doi: 10.1007/s00228-015-1914-z. Epub 2015 Aug 5. PubMed PMID: 26242227.
2: El-Awady MS, Said E. Vardenafil ameliorates immunologic- and non-immunologic-induced allergic reactions. Can J Physiol Pharmacol. 2014 Mar;92(3):175-80. doi: 10.1139/cjpp-2013-0316. Epub 2013 Nov 26. PubMed PMID: 24593781.
3: Ashour AE, Rahman AF, Kassem MG. Vardenafil dihydrochloride. Profiles Drug Subst Excip Relat Methodol. 2014;39:515-44. doi: 10.1016/B978-0-12-800173-8.00009-X. Review. PubMed PMID: 24794912.
4: Minareci E, Sadan G. An evaluation of vardenafil as a calcium channel blocker in pulmonary artery in rats. Indian J Pharmacol. 2014 Mar-Apr;46(2):185-90. doi: 10.4103/0253-7613.129315. PubMed PMID: 24741191; PubMed Central PMCID: PMC3987188.
5: Aziret M, Irkorucu O, Reyhan E, Erdem H, Das K, Ozkara S, Surmelioglu A, Sozen S, Bali I, Cetinkunar S, Deger KC. The effects of vardenafil and pentoxifylline administration in an animal model of ischemic colitis. Clinics (Sao Paulo). 2014 Nov;69(11):763-9. doi: 10.6061/clinics/2014(11)10. PubMed PMID: 25518035; PubMed Central PMCID: PMC4255201.
6: Gamidov SI, Iremashvili VV, Popova AIu. [Modernity in the treatment of erectile dysfunction: Levitra (vardenafil) in the form of oral dispersible tablet]. Urologiia. 2013 May-Jun;(3):102-4, 106. Review. Russian. PubMed PMID: 23987060.
7: Shin YS, Lee SW, Park K, Chung WS, Kim SW, Hyun JS, Moon DG, Yang SK, Ryu JK, Yang DY, Moon KH, Min KS, Park JK. Effect of levitra on sustenance of erection (EROS): an open-label, prospective, multicenter, single-arm study to investigate erection duration measured by stopwatch with flexible dose vardenafil administered for 8 weeks in subjects with erectile dysfunction. Int J Impot Res. 2015 May-Jun;27(3):95-102. doi: 10.1038/ijir.2014.39. Epub 2014 Dec 4. PubMed PMID: 25471318.
8: Herbert LP, Becker-Krail DB, Cory WC. Persistent phototransformation products of vardenafil (Levitra®) and sildenafil (Viagra®). Chemosphere. 2015 Sep;134:557-62. doi: 10.1016/j.chemosphere.2014.12.011. Epub 2015 Jan 10. PubMed PMID: 25585868.
9: Fahmy UA. Nanoethosomal transdermal delivery of vardenafil for treatment of erectile dysfunction: optimization, characterization, and in vivo evaluation. Drug Des Devel Ther. 2015 Nov 18;9:6129-37. doi: 10.2147/DDDT.S94615. eCollection 2015. PubMed PMID: 26604700; PubMed Central PMCID: PMC4655965.
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11: Yurtcu E, Togrul C, Ozyer S, Uzunlar O, Karatas YH, Seckin KD, Caydere M, Hucumenoglu S, Cicek N. Dose dependent protective effects of vardenafil on ischemia-reperfusion injury with biochemical and histopathologic evaluation in rat ovary. J Pediatr Surg. 2015 Jul;50(7):1205-9. doi: 10.1016/j.jpedsurg.2014.12.013. Epub 2015 Jan 14. PubMed PMID: 25783344.
12: Hartmann U, Hanisch JU, Mattern A. The real-life perception of efficacy, attitude, satisfaction and safety of vardenafil therapy (REPEAT): a prospective, non-interventional, observational study. Aging Male. 2014 Jun;17(2):117-24. doi: 10.3109/13685538.2013.873783. Epub 2014 Jan 7. PubMed PMID: 24397688.
13: Sousa RC, Moreira Neto AA, Capelozzi VL, Ab'Saber AM, Rodrigues OR. Effects of vardenafil on the kidney of Wistar rats submitted to acute ischemia and reperfusion. Acta Cir Bras. 2015 May;30(5):339-44. doi: 10.1590/S0102-865020150050000005. PubMed PMID: 26016933.
14: Fan YF, Zhang R, Jiang X, Wen L, Wu DC, Liu D, Yuan P, Wang YL, Jing ZC. The phosphodiesterase-5 inhibitor vardenafil reduces oxidative stress while reversing pulmonary arterial hypertension. Cardiovasc Res. 2013 Aug 1;99(3):395-403. doi: 10.1093/cvr/cvt109. Epub 2013 May 6. PubMed PMID: 23650288.
15: Sanford M. Vardenafil orodispersible tablet. Drugs. 2012 Jan 1;72(1):87-98. doi: 10.2165/11208270-000000000-00000. Review. PubMed PMID: 22191797.
16: Kyriazis I, Kallidonis P, Georgiopoulos I, Al-Aown A, Sakellaropoulos G, Stolzenburg JU, Liatsikos E. In vitro evaluation of ureteral contractility: a comparative assessment of human, porcine and sheep ureteral response to vardenafil. Urol Int. 2015;94(2):234-9. doi: 10.1159/000358601. Epub 2014 Sep 5. PubMed PMID: 25196240.
17: Reneerkens OA, Sambeth A, Ramaekers JG, Steinbusch HW, Blokland A, Prickaerts J. The effects of the phosphodiesterase type 5 inhibitor vardenafil on cognitive performance in healthy adults: a behavioral-electroencephalography study. J Psychopharmacol. 2013 Jul;27(7):600-8. doi: 10.1177/0269881113477747. Epub 2013 Feb 20. PubMed PMID: 23427190.
18: Kaya B, Çerkez C, Işılgan SE, Göktürk H, Yığman Z, Serel S, Can B, Ergün H. Comparison of the effects of systemic sildenafil, tadalafil, and vardenafil treatments on skin flap survival in rats. J Plast Surg Hand Surg. 2015;49(6):358-62. doi: 10.3109/2000656X.2015.1041024. Epub 2015 Jun 24. PubMed PMID: 26107909.
19: Sandqvist AM, Henrohn D, Schneede J, Hedeland M, Egeröd HC, Bondesson UG, Wikström BG. High inter-individual variability of vardenafil pharmacokinetics in patients with pulmonary hypertension. Eur J Clin Pharmacol. 2013 Feb;69(2):197-207. doi: 10.1007/s00228-012-1323-5. Epub 2012 Jun 26. PubMed PMID: 22732766.
20: Kim E, Seftel A, Goldfischer E, Baygani S, Burns P. Comparative efficacy of tadalafil once daily in men with erectile dysfunction who demonstrated previous partial responses to as-needed sildenafil, tadalafil, or vardenafil. Curr Med Res Opin. 2015 Feb;31(2):379-89. doi: 10.1185/03007995.2014.989317. Epub 2014 Dec 2. PubMed PMID: 25455432.

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